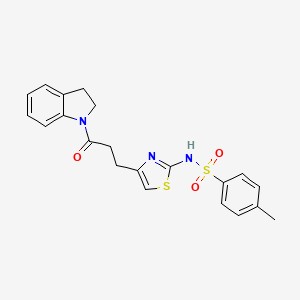
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-2-one derivatives are of interest in medicinal chemistry due to their bioactive properties . They have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors . Some of these compounds have shown strong cytotoxicity against various human cancer cell lines .
Synthesis Analysis
The synthesis of indolin-2-one derivatives often involves the incorporation of different moieties. For example, one study synthesized three series of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives can vary depending on the incorporated moieties. The structure is often designed based on known inhibitors of certain enzymes, such as donepezil, a known AChE inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolin-2-one derivatives can include various steps, such as Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Antitubercular Potential
N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a closely related compound, showed potential as an antitubercular agent upon investigation. The compound exhibited plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis based on docking pose and non-covalent interactions insights (Purushotham & Poojary, 2018).
DNA Interaction and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including those with N-sulfonamide derivatives, have shown significant DNA binding, cleavage, and anticancer activity. These complexes demonstrate the role of the N-sulfonamide derivative in governing DNA interactions and exhibit potential in inducing cell death primarily by apoptosis in human tumor cells (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, including those with structural similarities, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain compounds in this category displayed significant cytotoxicity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), highlighting their potential in antimicrobial and anticancer applications (El-Gilil, 2019).
Novel Antiallergic Agents
Research on N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides identified compounds with potent activity in preventing systemic anaphylaxis in guinea pigs. These findings suggest the potential application of structurally related compounds in developing novel antiallergic medications (Shigenaga et al., 1993).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to show a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a crucial role in Alzheimer’s disease .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Indole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
properties
IUPAC Name |
N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-6-9-18(10-7-15)29(26,27)23-21-22-17(14-28-21)8-11-20(25)24-13-12-16-4-2-3-5-19(16)24/h2-7,9-10,14H,8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMUEBHUSZYPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

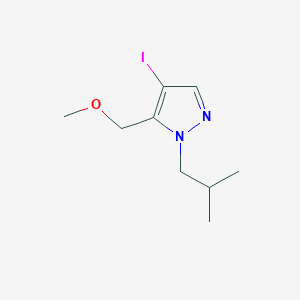
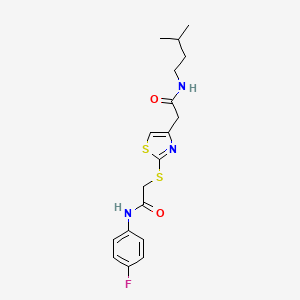

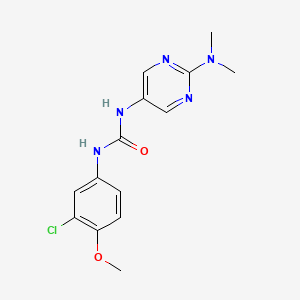
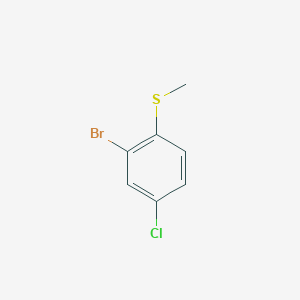
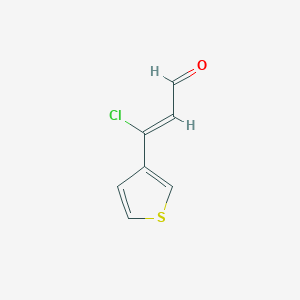
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)
![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)


![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)